
3-((4-Fluorophenyl)sulfonyl)-1-(phenethylsulfonyl)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-((4-Fluorophenyl)sulfonyl)-1-(phenethylsulfonyl)azetidine” is a complex organic molecule that contains an azetidine ring, which is a three-membered nitrogen-containing ring . It also contains sulfonyl groups attached to phenyl rings, one of which is fluorinated .
Synthesis Analysis
While specific synthesis methods for this compound are not available, sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the azetidine ring and the sulfonyl groups. The presence of the fluorine atom could also influence the structure due to its high electronegativity .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, sulfonyl fluorides are known to participate in a variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .Scientific Research Applications
Environmental and Biological Monitoring
Sulfonyl Fluorochemicals
Sulfonyl-based fluorochemicals, like Perfluorooctanesulfonate (PFOS), have been extensively studied for their environmental persistence and bioaccumulation. These studies emphasize the need for monitoring and understanding the environmental impact of sulfonyl fluorochemicals, which could extend to compounds like "3-((4-Fluorophenyl)sulfonyl)-1-(phenethylsulfonyl)azetidine" due to structural similarities (Butenhoff, Olsen, & Pfahles-Hutchens, 2006).
Chemical Reactivity and Synthesis
Azetidine Derivatives
Azetidine and its derivatives, including those with sulfonyl groups, are of significant interest in synthetic chemistry for their reactivity and potential in creating novel compounds. Studies on azetidinones and their reactivities, such as the formation of acrylonitrile derivatives and sulfone derivatives upon treatment with various reagents, illustrate the synthetic utility of these structures (Hirai, Matsuda, & Kishida, 1973).
Advanced Material Science
Fluorine-Containing Polymers
The incorporation of fluorine and sulfonyl groups into polymers has been explored for applications in fuel cells and other advanced materials. For instance, sulfonated poly(arylene ether sulfone)s block copolymers containing fluorenyl groups have shown promising properties for fuel-cell applications, indicating that fluorine and sulfonyl modifications can significantly enhance material properties (Bae, Miyatake, & Watanabe, 2009).
Pharmaceutical Research
Sulfonamide Antimicrobials
Sulfonamide compounds have a long history in medicinal chemistry, particularly as antimicrobials. The synthesis and evaluation of novel sulfonamide derivatives for antimicrobial activity underscore the ongoing research interest in exploiting sulfonyl group chemistry for therapeutic purposes (Alsaedi, Farghaly, & Shaaban, 2019).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
3-(4-fluorophenyl)sulfonyl-1-(2-phenylethylsulfonyl)azetidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO4S2/c18-15-6-8-16(9-7-15)25(22,23)17-12-19(13-17)24(20,21)11-10-14-4-2-1-3-5-14/h1-9,17H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKLCMVMHLUTWQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)CCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
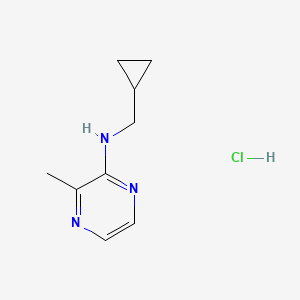
![2-[(3-Bromobenzoyl)amino]acetic acid](/img/structure/B2769630.png)

![5-Bromo-6-methyl-1h-pyrazolo[3,4-b]pyridine](/img/structure/B2769634.png)
![(2-(Ethylsulfonyl)phenyl)(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2769637.png)
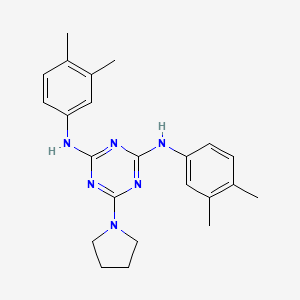
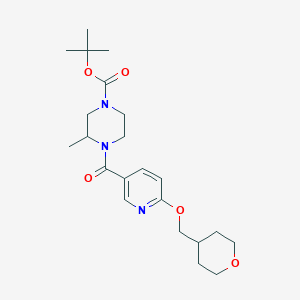
![3-(2-(azepan-1-yl)-2-oxoethyl)-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2769642.png)
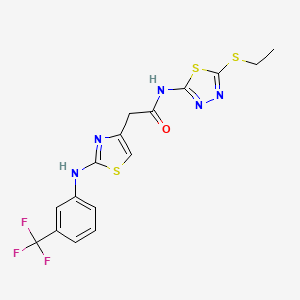
![5-Benzyl-8-(4-chlorophenyl)-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2769644.png)
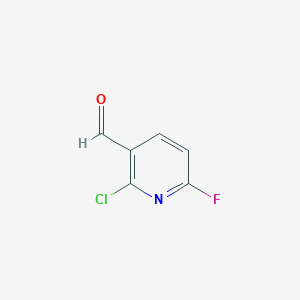
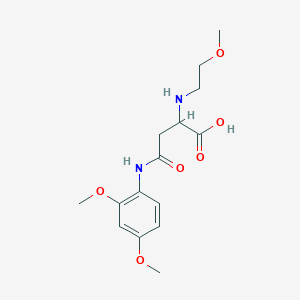
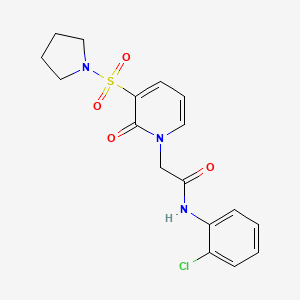
![(E)-methyl 3-(2-(4-(tert-butyl)phenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-cyanoacrylate](/img/structure/B2769651.png)
